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Compound of Interest

Compound Name: Evacetrapib

Cat. No.: B612230

Introduction

Evacetrapib (formerly LY2484595) is a potent, selective, and orally administered small
molecule inhibitor of the Cholesteryl Ester Transfer Protein (CETP).[1][2][3] Developed by Eli
Lilly and Company, it was investigated for its potential to reduce the risk of major adverse
cardiovascular events in patients with high-risk vascular disease.[4][5] The mechanism of
CETP inhibition is intended to raise high-density lipoprotein cholesterol (HDL-C) and lower low-
density lipoprotein cholesterol (LDL-C), thereby favorably altering lipid profiles to mitigate
cardiovascular risk.[1][6]

CETP facilitates the transfer of cholesteryl esters from HDL to apolipoprotein B (ApoB)-
containing lipoproteins (VLDL and LDL) in exchange for triglycerides.[7][8] By inhibiting this
process, Evacetrapib was expected to increase the levels of cardioprotective HDL-C and
decrease the levels of atherogenic LDL-C.[6] Despite demonstrating robust and favorable
effects on lipid biomarkers in numerous clinical trials, the large-scale Phase 3 ACCELERATE
trial was terminated prematurely for futility, as Evacetrapib failed to reduce the rate of major
cardiovascular events compared to placebo.[9][10][11] This guide provides a comprehensive
technical overview of the pharmacodynamic and pharmacokinetic properties of Evacetrapib,
the methodologies used in its evaluation, and the ultimate clinical findings.

Pharmacodynamics
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The primary pharmacodynamic effect of Evacetrapib is the potent inhibition of CETP activity,
leading to significant alterations in the plasma lipid profile.

Mechanism of Action

Evacetrapib selectively binds to and inhibits plasma CETP. This inhibition blocks the transfer
of cholesteryl esters from HDL particles to VLDL and LDL particles.[1][6] The direct
consequences are:

e Increased HDL-C: By preventing the depletion of cholesteryl esters from HDL, its plasma
concentration increases.

o Decreased LDL-C: The reduction in cholesteryl ester enrichment of ApoB-containing
lipoproteins leads to lower LDL-C levels.

While the lipid-modifying effects were consistently observed, the failure to improve
cardiovascular outcomes has led to speculation that the HDL particles generated may be
dysfunctional or that other, less understood, on-target or off-target effects might counteract the
benefits of LDL-C lowering.[12]
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Caption: Mechanism of Action of Evacetrapib.

In Vitro and Preclinical Potency

Evacetrapib demonstrated high potency in preclinical models. It inhibited human recombinant
CETP with an IC50 of 5.5 nM and CETP activity in human plasma with an IC50 of 36 nM.[7][13]
In transgenic mice expressing human CETP and apoAl, Evacetrapib showed an ex vivo CETP
inhibition ED50 of less than 5 mg/kg at 8 hours post-oral dose, which was comparable to the
earlier CETP inhibitor, torcetrapib.[7][14] A 30 mg/kg oral dose in this model resulted in a 98.6%
inhibition of CETP activity and a 129.7% increase in HDL-C at 8 hours post-dose.[2]
Importantly, unlike torcetrapib, Evacetrapib did not induce aldosterone or cortisol biosynthesis
and was not associated with blood pressure elevation in animal models.[7][13]

Clinical Pharmacodynamic Effects

Clinical trials consistently confirmed the potent effects of Evacetrapib on plasma lipids and
lipoproteins in humans, both as a monotherapy and in combination with statins.

Table 1: Summary of Pharmacodynamic Effects of Evacetrapib on Lipid Parameters
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| ACCELERATE Trial (vs. Placebo at 3 months) | 130 mg/day + Standard Care | +133.2% |
-31.1% | - | -15% | - [[11][12] |

Evacetrapib also produced significant, dose-dependent reductions in lipoprotein(a) [Lp(a)],
total LDL particle (LDL-P), and small dense LDL particle (sLDL) concentrations.[18] In
combination with statins, Evacetrapib 100 mg reduced Lp(a) by 31%, total LDL-P by 22%, and
sLDL by 60%.[18]

Pharmacokinetics

The pharmacokinetic profile of Evacetrapib has been characterized in healthy volunteers and
patient populations.

Absorption, Distribution, Metabolism, and Excretion
(ADME)

e Absorption: Following oral administration, mean peak plasma concentrations (Tmax) of
Evacetrapib were observed between 4 to 6 hours.[15] Its exposure (AUC) increased in a
less-than-dose-proportional manner, which is thought to be due to changes in the extent of
absorption rather than the rate of elimination.[15][19]

 Distribution: Evacetrapib has a large apparent steady-state volume of distribution, ranging
from 543 to 1740 L.[15] It is highly bound to plasma proteins (>99%).[19]

o Metabolism: The drug is extensively metabolized, primarily through oxidative pathways.[4]
[19][20] In vitro studies identified cytochrome P450 (CYP) enzymes as the main drivers of its
metabolism, with CYP3A accounting for approximately 90% of its CYP-associated clearance
and CYP2CS8 contributing the remaining 10%.[4][20]

o Excretion: Excretion occurs predominantly through the feces. Following a single 100-mg oral
dose of radiolabeled Evacetrapib, a mean of 93.1% of the dose was recovered in feces,
with only 2.3% found in urine.[4][20] The terminal half-life ranges from 24 to 44 hours, and
steady-state concentrations are typically achieved in about 10 days.[15]
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Caption: Simplified ADME Pathway of Evacetrapib.

Pharmacokinetic Parameters

Table 2: Summary of Key Pharmacokinetic Parameters of Evacetrapib in Healthy Adults
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Parameter Value Description Reference

Time after

] administration to
Tmax (Time to Peak .
_ 4 - 6 hours reach maximum [15]
Concentration)
plasma

concentration.

. Time for plasma
t1/2 (Terminal Half-

ite) 24 - 44 hours concentration to [15]
ife

decrease by half.

Rate of drug removal

CL/F (Apparent Oral
17.5-43.6 L/h from the body after [15]

Clearance) o )
oral administration.
Theoretical volume
that would be
necessary to contain
Vss/F (Apparent the total amount of an
Volume of 543 -1740 L administered drug at [15]
Distribution) the same

concentration that it is
observed in the blood

plasma.

| Accumulation Ratio (Trough) | 2 - 2.5 | Ratio of trough concentration at steady state to that
after the first dose. |[15] |

Drug-Drug Interactions (DDI)

Given its metabolism by CYP3A, the potential for drug-drug interactions was investigated.

o Effect of CYP Inhibitors on Evacetrapib: Co-administration with the strong CYP3A inhibitor
ketoconazole resulted in a 2.37-fold increase in Evacetrapib AUC and a 1.94-fold increase
in Cmax.[4][20] In contrast, the strong CYP2C8 inhibitor gemfibrozil had no significant effect
on Evacetrapib exposure.[4][20] These findings confirm that CYP3A is the primary metabolic
pathway in vivo.[4]
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o Effect of Evacetrapib on CYP Substrates: In vitro, Evacetrapib showed inhibitory potential
against several major CYP isoforms, with Ki values ranging from 0.57 uM (CYP2C9) to 7.6
UM (CYP2C19).[21][22] A clinical study showed that Evacetrapib (300 mg) is a weak
inhibitor of CYP3A, increasing the AUC of the probe substrate midazolam by 1.44-fold.[21]
[22] It had a minimal impact on the AUC of co-administered simvastatin.[21]

Experimental Protocols
CETP Activity Assay

Serum CETP activity was commonly measured using a fluorometric assay.[15]

o Principle: This assay utilizes a donor particle (micro-emulsion) containing a self-quenched
fluorescent cholesteryl ester analog and an acceptor particle (reconstituted HDL).

e Procedure:

[¢]

A serum sample containing CETP is incubated with the donor and acceptor particles.

o CETP facilitates the transfer of the fluorescent cholesteryl ester from the donor to the
acceptor patrticle.

o Upon transfer, the fluorescence is no longer quenched, and the increase in fluorescence
intensity is measured over time.

o The rate of fluorescence increase is directly proportional to the CETP activity in the
sample.

e Quantification: Activity is expressed as the maximum inhibitable CETP activity, determined
by comparing the sample to a maximally inhibited control (using a potent inhibitor like
Evacetrapib itself).[15]

Lipid, Lipoprotein, and Apolipoprotein Analysis

o Standard Lipids (HDL-C, LDL-C, Triglycerides): Measured using standard automated
enzymatic assays.

o Apolipoproteins (Apo-Al, Apo-B): Quantified using immunonephelometry.[18]
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 Lipoprotein Particle Concentration and Size: Determined using nuclear magnetic resonance
(NMR) spectroscopy. This technique provides a detailed analysis of lipoprotein subclasses,
such as total and small LDL particle concentrations.[18]

o CETP Mass: Measured using a standard sandwich enzyme-linked immunosorbent assay
(ELISA).[15]

Pharmacokinetic Sample Analysis

o Sample Collection: Serial blood samples were collected in K2ZEDTA tubes at specified time
points post-dose. Plasma was separated by centrifugation and stored frozen.[15]

o Sample Preparation: Evacetrapib was extracted from human plasma using solid-phase
extraction (SPE). An isotope-labeled internal standard (e.g., evacetrapib-13CD3) was added
prior to extraction for accurate quantification.[15]

e Analysis: Reconstituted extracts were analyzed using a validated liquid chromatography-
tandem mass spectrometry (LC-MS/MS) method.[15]

o Parameter Calculation: Pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2, etc.) were
calculated from the plasma concentration-time data using non-compartmental methods with
software such as WinNonlin.[15]

ACCELERATE Phase 3 Clinical Trial Protocol

The "Assessment of Clinical Effects of Cholesteryl Ester Transfer Protein Inhibition With
Evacetrapib in Patients at a High Risk for Vascular Outcomes” (ACCELERATE) trial was the
pivotal cardiovascular outcomes study.[3][23]

o Design: A multicenter, randomized, double-blind, placebo-controlled trial conducted at 540
sites in 37 countries.[3][23]

o Participants: 12,092 patients with high-risk vascular disease (e.g., recent acute coronary
syndrome, cerebrovascular disease, peripheral vascular disease, or diabetes with coronary
artery disease).[11][24]

¢ Intervention: Patients were randomized to receive either Evacetrapib 130 mg daily or a
matching placebo, in addition to standard medical therapy.[9][11]
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e Primary Efficacy Endpoint: A composite of time to first occurrence of cardiovascular death,
myocardial infarction, stroke, coronary revascularization, or hospitalization for unstable
angina.[23][24]

o Outcome: The trial was terminated early by the data and safety monitoring board due to a
lack of efficacy after a median follow-up of 26 months. There was no significant difference in
the primary endpoint between the Evacetrapib group (12.9%) and the placebo group
(12.8%).[11][24]
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BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426
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